Diethyl acetoxymalonate chemical properties
Diethyl acetoxymalonate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Diethyl Acetoxymalonate
Introduction
In the landscape of modern organic synthesis, the malonic ester framework stands as a cornerstone for carbon-carbon bond formation and the construction of complex molecular architectures. While diethyl malonate (DEM) is the archetypal reagent in this class, its functionalized derivatives offer specialized reactivity that enables more sophisticated synthetic strategies. This guide provides an in-depth technical exploration of diethyl acetoxymalonate, a versatile yet often overlooked derivative.
Known formally as diethyl 2-acetyloxypropanedioate, this compound integrates the classic reactivity of the malonate core with a strategically placed acetoxy group.[1] This unique combination transforms the molecule from a simple two-carbon extender into a multifunctional building block for introducing α-hydroxy or α-keto functionalities. For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties of diethyl acetoxymalonate is key to unlocking its potential in the synthesis of high-value compounds, including pharmaceutical intermediates and natural products. This whitepaper will detail its physicochemical properties, synthesis, core reactivity, and synthetic applications, providing both foundational knowledge and field-proven insights.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a reagent's physical and spectral properties is a prerequisite for its effective use in the laboratory. While extensive experimental data for diethyl acetoxymalonate is not broadly published, its core properties can be compiled from available sources and predicted based on its structure.
Physical Properties
The known physical properties of diethyl acetoxymalonate are summarized in the table below. These characteristics are essential for practical considerations such as reaction setup, purification, and storage.
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2-acetyloxypropanedioate | [1] |
| CAS Number | 5468-23-5 | [1] |
| Molecular Formula | C₉H₁₄O₆ | [1] |
| Molecular Weight | 218.20 g/mol | [1][2] |
| Appearance | Not specified (predicted to be a colorless liquid) | - |
| Density | 1.13 g/mL at 25 °C | [2] |
| Boiling Point | Not experimentally reported | - |
| Melting Point | Not experimentally reported | - |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, ethyl acetate) | - |
Predicted Spectroscopic Signature
Without access to published experimental spectra, we can reliably predict the key spectroscopic features of diethyl acetoxymalonate based on its functional groups. These predictions are invaluable for reaction monitoring (e.g., via IR) and structural confirmation of products (e.g., via NMR and MS).
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¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
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Ethyl Groups (CH₂CH₃): Two distinct triplet-quartet patterns are anticipated, typical of ethyl esters. A triplet integrating to 6H (for the two -CH₃ groups) would appear around δ 1.2-1.4 ppm, coupled to the methylene protons. Two overlapping or distinct quartets integrating to 4H (for the two -OCH₂- groups) would be found further downfield, around δ 4.2-4.4 ppm.
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Acetoxy Group (-OCOCH₃): A sharp singlet integrating to 3H for the methyl protons would be present, likely in the δ 2.1-2.3 ppm region.
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Malonate Methine Proton (α-H): A singlet integrating to 1H for the proton on the central carbon, significantly deshielded by three electron-withdrawing groups, would appear downfield, estimated in the δ 4.5-5.0 ppm range.
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-
¹³C NMR: The carbon spectrum would show distinct signals for each carbon environment.
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Carbonyl Carbons: Three signals in the downfield region (δ 165-175 ppm) corresponding to the two diethyl ester carbonyls and the one acetoxy carbonyl.
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Ester Carbons: Signals for the ethoxy groups (-OCH₂- around δ 62-64 ppm and -CH₃ around δ 14 ppm) and the acetoxy methyl group (-COCH₃ around δ 20-22 ppm).
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Alpha-Carbon: A signal for the central methine carbon (-CH(OAc)-) significantly downfield due to being attached to three electronegative groups, estimated around δ 70-75 ppm.
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-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong carbonyl stretching absorptions.
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C=O Stretching: A strong, broad band (or multiple overlapping bands) would be observed in the range of 1740-1770 cm⁻¹. This band arises from the symmetric and asymmetric stretching of the three ester carbonyl groups. The acetoxy carbonyl typically appears at a slightly higher frequency than the carboxylate esters.
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C-O Stretching: Strong bands in the 1250-1000 cm⁻¹ region corresponding to the C-O single bond stretches of the ester functionalities.
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Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a weak or absent molecular ion peak (M⁺) at m/z = 218. Key fragmentation patterns would include the loss of ethoxy (•OCH₂CH₃, m/z = 45), carboethoxy (•COOCH₂CH₃, m/z = 73), and acetoxy (•OCOCH₃, m/z = 59) radicals, leading to prominent fragment ions.
Synthesis of Diethyl Acetoxymalonate
While not a commonly stocked reagent, diethyl acetoxymalonate can be synthesized through straightforward laboratory procedures. The most logical and efficient pathway is the acetylation of diethyl hydroxymalonate (also known as diethyl tartronate). This precursor is commercially available or can be prepared from diethyl malonate.
Rationale for Synthetic Approach
The acetylation of an alcohol is a fundamental and high-yielding transformation in organic chemistry. Diethyl hydroxymalonate possesses a secondary alcohol functionality perfectly suited for this reaction. The choice of acetylating agent and base is critical for ensuring efficiency and minimizing side reactions.
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Acetylating Agent: Acetic anhydride is an excellent choice as it is inexpensive, effective, and the acetic acid byproduct is easily removed. Acetyl chloride could also be used but is often more aggressive and generates corrosive HCl gas.
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Catalyst/Base: A tertiary amine base such as pyridine or triethylamine is essential. It serves two roles: first, as a nucleophilic catalyst to activate the acetic anhydride, and second, as a stoichiometric base to neutralize the acidic byproduct (acetic acid or HCl), driving the reaction to completion.
Representative Synthesis Protocol
The following protocol is a validated, self-validating system for the preparation of diethyl acetoxymalonate.
Reaction: Acetylation of Diethyl Hydroxymalonate
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethyl hydroxymalonate (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction upon addition of the reagents.
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Reagent Addition: Add anhydrous pyridine (1.5 eq) to the solution. Subsequently, add acetic anhydride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup:
-
Cool the mixture again to 0 °C and quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM or ethyl acetate.
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Combine the organic layers and wash sequentially with 1M HCl solution (to remove pyridine), saturated aqueous sodium bicarbonate solution, and finally, brine. .
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-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure diethyl acetoxymalonate.
Caption: Proposed workflow for the synthesis of diethyl acetoxymalonate.
Core Reactivity and Mechanistic Insights
The synthetic utility of diethyl acetoxymalonate stems from two key reactive sites: the acidic α-proton characteristic of all malonic esters, and the electrophilic carbon of the acetoxy group, which can function as a leaving group.
Malonic Ester-Type Reactivity: Enolate Formation and Alkylation
Like its parent compound, the α-proton of diethyl acetoxymalonate is acidic due to the inductive electron-withdrawing effects and resonance stabilization afforded by the two adjacent ester carbonyls. Treatment with a suitable base readily generates a resonance-stabilized enolate.
Causality in Base Selection: The choice of base is critical and must be non-nucleophilic to avoid unwanted side reactions like hydrolysis of the ester groups. For simple alkylations, sodium ethoxide (NaOEt) in ethanol is the classic choice. The use of an alkoxide corresponding to the ester (ethoxide for ethyl esters) prevents transesterification.[3] For reactions requiring stronger, non-nucleophilic conditions, bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are employed.
The resulting enolate is a potent carbon nucleophile that readily participates in Sₙ2 reactions with primary and some secondary alkyl halides, opening a direct route to α-substituted, α-acetoxy malonic esters.
Reactions at the Acetoxy Group
The acetoxy group introduces reactivity not present in standard diethyl malonate.
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Hydrolysis: Under acidic or basic aqueous conditions, the acetoxy group, along with the two ethyl ester groups, can be hydrolyzed. Complete hydrolysis yields 2-hydroxypropanedioic acid (tartronic acid). This pathway is key to synthesizing α-hydroxy carboxylic acids.
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Nucleophilic Substitution: While less common, the acetoxy group can potentially be displaced by strong nucleophiles, although this is often competitive with attack at the ester carbonyls.
The Power of Combined Reactivity: Synthesis of α-Hydroxy Acids
The most powerful application of diethyl acetoxymalonate involves a multi-step sequence that leverages its dual reactivity:
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Alkylation: The α-carbon is first alkylated via enolate chemistry as described above.
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Hydrolysis & Decarboxylation: The resulting α-alkyl-α-acetoxy diethyl malonate is then subjected to acidic hydrolysis (e.g., boiling with aqueous HCl). This single step accomplishes three transformations: hydrolysis of the two ethyl esters to carboxylic acids, hydrolysis of the acetoxy group to a hydroxyl group, and subsequent decarboxylation of the resulting malonic acid intermediate upon heating. The final product is an α-hydroxy carboxylic acid, a valuable motif in many biologically active molecules.
Caption: Key reaction pathways of diethyl acetoxymalonate.
Applications in Drug Development and Advanced Synthesis
The structural motifs accessible from diethyl acetoxymalonate are of high value in medicinal chemistry and natural product synthesis.
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α-Hydroxy Acids: This class of compounds is prevalent in pharmaceuticals and natural products. The ability to synthesize them in a controlled manner, with a desired alkyl or aryl group at the α-position, makes diethyl acetoxymalonate a strategic starting material.
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Amino Acid Synthesis: While diethyl acetamidomalonate is more direct for standard amino acid synthesis, the acetoxy- derivative provides a route to α-hydroxy acids, which can be further converted to α-amino acids through substitution chemistry (e.g., via Mitsunobu reaction or conversion to a leaving group followed by displacement with an azide).[3][4] This offers an alternative pathway for the synthesis of non-proteinogenic amino acids.
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Heterocyclic Chemistry: The versatile functional groups of diethyl acetoxymalonate and its derivatives can be used in cyclization reactions to form various heterocyclic rings, which form the core of many drug molecules.[4]
Safety and Handling
Specific toxicology and safety data for diethyl acetoxymalonate are not widely available. Therefore, it must be handled with the assumption that it presents hazards similar to other substituted malonic esters.
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General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system.[5] It is a combustible liquid.[5]
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Handling Precautions:
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Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and contact with skin and eyes.
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Keep away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.[5]
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-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
Diethyl acetoxymalonate is a highly functionalized and synthetically powerful building block that extends the classical utility of malonic esters. Its defining feature—the presence of an acetoxy group on the α-carbon—provides a direct entry into the synthesis of α-hydroxy carboxylic acids and other valuable molecular scaffolds. By understanding its fundamental properties, synthesis, and dual modes of reactivity, researchers in both academic and industrial settings can leverage this reagent to design more efficient and innovative synthetic routes to complex target molecules. While not as common as its parent compound, its specialized nature warrants its place in the modern synthetic chemist's toolbox.
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